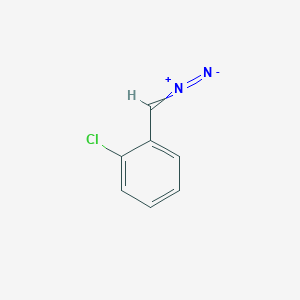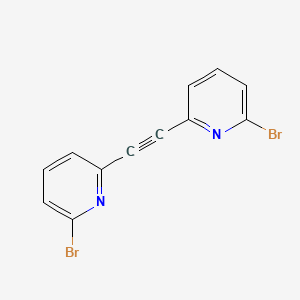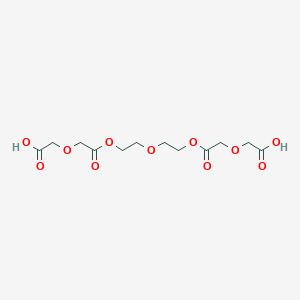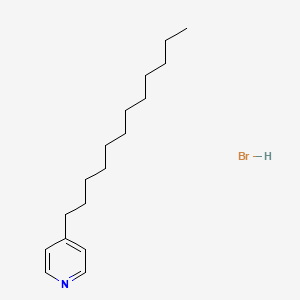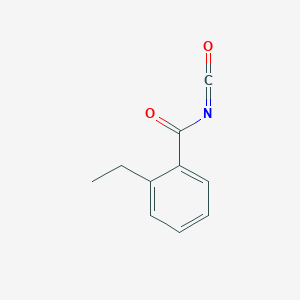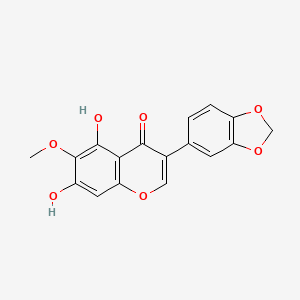
Dalspinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dalspinin is an isoflavone compound isolated from the roots of the plant Dalbergia spinosa . Isoflavones are a class of flavonoids known for their diverse biological activities and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dalspinin can be synthesized through the extraction of the roots of Dalbergia spinosa. The process involves the use of ethanol as a solvent to extract the compound from the plant material . The ethanolic extract is then subjected to silica gel column chromatography, eluting with a mixture of ethyl acetate and methanol (97:3) to isolate this compound as a cream-colored solid .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of the process would involve optimizing the extraction efficiency and purification steps to ensure a high yield of the compound. This may include the use of larger extraction vessels, continuous chromatography systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dalspinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroisoflavones. Substitution reactions can lead to various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dalspinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative enzymes . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Dalspinin is structurally similar to other isoflavones such as dalspinosin and caviunin . it is unique in its specific functional groups and biological activities.
Similar Compounds
Propiedades
Número CAS |
83162-85-0 |
|---|---|
Fórmula molecular |
C17H12O7 |
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O7/c1-21-17-10(18)5-13-14(16(17)20)15(19)9(6-22-13)8-2-3-11-12(4-8)24-7-23-11/h2-6,18,20H,7H2,1H3 |
Clave InChI |
JPTHUHXDIAJESU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
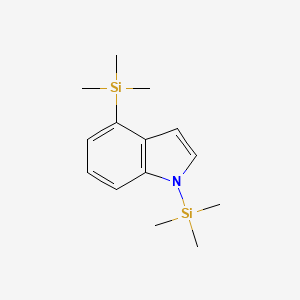

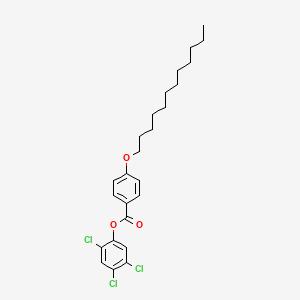
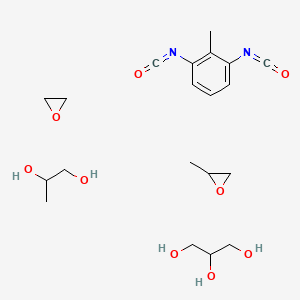

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
